methyl 2-(N-((1-phenylpyrrolidin-2-yl)methyl)sulfamoyl)acetate
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Description
Methyl 2-(N-((1-phenylpyrrolidin-2-yl)methyl)sulfamoyl)acetate is a useful research compound. Its molecular formula is C14H20N2O4S and its molecular weight is 312.38. The purity is usually 95%.
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Scientific Research Applications
Cosolvent Efficacy in Drug Formulation
N-Methyl-2-pyrrolidone, a compound related to the structure of interest, has been explored for its effectiveness as a cosolvent. It significantly increases the solubility of low solubility polar drugs and those with multiple proton-donating groups, showcasing its potential in enhancing drug formulation and delivery systems (Tarantino et al., 1994).
Synthesis and Pharmacological Activity
Research on structurally similar compounds, such as methyl 2-(thiazol-2-ylcarbamoyl)acetate, has led to the development of thiosemicarbazides, triazoles, and Schiff bases with promising antihypertensive α-blocking activity. This underscores the compound's role in generating new therapeutic agents with low toxicity (Abdel-Wahab et al., 2008).
Theoretical and Experimental Analysis
A combined experimental and theoretical study on a derivative, methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl) isoxazolidin-2-yl) acetate, provided insights into its molecular and chemical properties. The study highlighted its electrophilic and nucleophilic nature through density functional theory (DFT), revealing potential applications in understanding chemical reactivity and designing compounds with desired properties (Gültekin et al., 2020).
Advanced Synthesis Techniques
The chemical synthesis of related compounds, such as (4S-phenylpyrrolidin-2R-yl)methanol and 2S-methyl-4S-phenylpyrrolidine, demonstrates the utility of cyclic sulfonamide precursors in constructing complex molecular structures. This process involves a double reduction and highlights the versatility of sulfonamide groups in organic synthesis (Evans, 2007).
Properties
IUPAC Name |
methyl 2-[(1-phenylpyrrolidin-2-yl)methylsulfamoyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-20-14(17)11-21(18,19)15-10-13-8-5-9-16(13)12-6-3-2-4-7-12/h2-4,6-7,13,15H,5,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVLNGFPFAJUKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CS(=O)(=O)NCC1CCCN1C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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